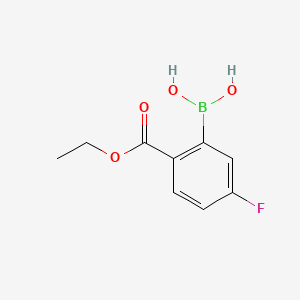

(エトキシカルボニル)-5-フルオロフェニル)ボロン酸

説明

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are used as building blocks and synthetic intermediates . Boronic acids were first synthesized in 1860 by Edward Frankland .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic reagents with boranes . The preparation of compounds with boronic acid groups is relatively simple and well-known .Molecular Structure Analysis

The molecular structure of a boronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is considered a Lewis acid .Chemical Reactions Analysis

Boronic acids can participate in various chemical reactions. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical properties. They are considered Lewis acids and have a pKa value of 4–10 .科学的研究の応用

センシングアプリケーション

ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用で知られており、さまざまなセンシングアプリケーションで有用です。 たとえば、カテコールおよびそのアミノ誘導体(ドーパミンなど)を検出するための蛍光センサーで使用できます .

蛍光応答メカニズム研究

ボロン酸ベースセンサーの蛍光応答メカニズムは、電子受容基または電子供与基を導入した誘導体を通じて調べられてきました . この研究は、これらの化合物がセンシング技術でどのように使用できるかを理解するために不可欠です。

創薬とドラッグデリバリー

フェニルボロン酸とそのエステルは、特に中性子捕捉療法に適したホウ素担体として、新しい創薬およびドラッグデリバリーデバイスのために検討されています . 生体分子との相互作用により、標的型ドラッグデリバリーシステムの候補となります。

加水分解感受性研究

ボロン酸とそのエステルの水性環境における安定性は、重要な研究分野です。 フェニルボロン酸ピナコールエステルの加水分解に関する研究は、医療および工業用アプリケーション向けのより安定な化合物の設計に役立ちます .

作用機序

Target of Action

The primary target of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the SM cross-coupling reaction . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is influenced by environmental factors such as pH . The rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

将来の方向性

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This suggests that boronic acids will continue to be a topic of interest in future research.

特性

IUPAC Name |

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBRMAJVXAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672868 | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957062-87-2 | |

| Record name | 1-Ethyl 2-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)

![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)